molecular formula C13H13ClN2O2 B001120 Ozagrel hydrochloride CAS No. 78712-43-3

Ozagrel hydrochloride

Cat. No. B001120
CAS RN: 78712-43-3
M. Wt: 264.71 g/mol
InChI Key: CWKFWBJJNNPGAM-IPZCTEOASA-N
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Description

Ozagrel hydrochloride is a highly selective inhibitor of thromboxane A2 (TXA2), offering beneficial effects such as improved motor coordination after experimental stroke and antihypertensive effects in spontaneously hypertensive rats. It has been marketed as an antithrombotic drug in Japan since 1988, underscoring its importance in medical treatments that require the modulation of thromboxane levels (Yu et al., 2010).

Synthesis Analysis

The synthesis of Ozagrel hydrochloride involves a new, cost-efficient route that uses low-priced reagents, mild reaction conditions, and yields high overall output. The process starts with p-tolualdehyde, followed by bromination to produce 4(bromomethyl)benzaldehyde in high yield. This intermediate is then substituted with imidazole to generate 4-(1H-imidazol-1-ylmethyl)benzaldehyde, which upon condensation with malonic acid, and subsequent treatment with hydrochloric acid, produces Ozagrel hydrochloride in an efficient manner (Yu et al., 2010).

Molecular Structure Analysis

Ozagrel hydrochloride's molecular structure, featuring an imidazole ring linked to a benzaldehyde group, is crucial for its activity as a thromboxane A2 synthase inhibitor. This structure facilitates the drug's interaction with the enzyme, effectively inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. The detailed analysis of its structure underpins the understanding of its mechanism of action and its specific inhibitory effects on thromboxane A2 synthesis.

Chemical Reactions and Properties

Ozagrel hydrochloride reacts with various substrates, demonstrating its role as a thromboxane synthase inhibitor. Its metabolites, including the beta-oxidized form (M-1) and the reduced form (M-2), exhibit inhibitory effects on hepatic microsomal drug metabolism, showcasing the drug's extensive interaction within biological systems. These interactions highlight the chemical reactivity and metabolic pathways of Ozagrel hydrochloride, reflecting its pharmacological activity and potential drug interactions (Morita et al., 1989).

Physical Properties Analysis

The physical properties of Ozagrel hydrochloride, such as solubility and stability, are essential for its formulation and therapeutic application. While specific data on these properties from the provided studies are limited, understanding these physical characteristics is crucial for developing effective and safe pharmaceutical formulations, ensuring the drug's efficacy and patient compliance.

Chemical Properties Analysis

Ozagrel hydrochloride's chemical properties, including its reactivity with human serum albumin and inhibition of mushroom tyrosinase, indicate its broad biochemical activity. These properties not only contribute to its pharmacokinetic profile, such as distribution and metabolism but also highlight its potential for diverse biological effects. The interaction with human serum albumin, for instance, can affect its transport and distribution in the body, while the inhibition of enzymes like tyrosinase suggests potential additional therapeutic or side effects (Li et al., 2009).

Scientific Research Applications

  • Inhibition of Hepatic Drug-Metabolizing Enzymes : High doses of ozagrel hydrochloride monohydrate and its metabolites M-1 and M-2 inhibit hepatic oxidative drug-metabolizing enzyme activities in humans (Morita et al., 1989).

  • Preeclampsia Treatment in Pregnancy : It effectively reduces preeclampsia occurrence and symptoms like hypertension and proteinuria in high-risk pregnant women without causing maternal or fetal side effects (Seki et al., 1999).

  • Antioxidative Effect in Myocardial Cells : Sodium ozagrel enhances antioxidative capability in myocardial cells, decreasing oxidative damage caused by active free radicals in myocardial ischemia in rats (He Hong-ying, 2009).

  • Prevention of Acute Lung Injury : It reduces lung injury and chemokine mRNA expression in guinea pigs exposed to oleic acid-induced lung injury, making it a promising candidate for preventing acute lung injury (Ishitsuka et al., 2009).

  • Reduction of Infarct Volume in Photochemical Thrombosis : Ozagrel sodium reduces infarct volume and edema in photochemical thrombosis, with a therapeutic window of less than 60 minutes after induction (Arii et al., 2002).

  • Stroke Treatment : Combination therapy of fasudil and ozagrel shows additive neuroprotective effects after middle cerebral artery occlusion, suggesting potential as a therapeutic strategy for stroke treatment (Koumura et al., 2011).

  • Treatment of Acute Cerebral Infarction : Ozagrel is effective in treating acute cerebral infarction and can improve prognosis compared to the control group (He Rong-bin, 2010).

  • Synthesis Methodology : A study presents a cost-efficient synthetic route for ozagrel hydrochloride, using low-priced reagents and mild reaction conditions, with high overall yield, important for antithrombotic drug development (Yu et al., 2010).

Safety And Hazards

Ozagrel hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin, eyes, and clothing, and to avoid inhalation of dust or aerosol .

Future Directions

Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes . It has potential for further investigation in other medical conditions due to its antiplatelet properties .

properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel hydrochloride

CAS RN

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
C Yu, B Zhao, Y Zhao, J Lin - Organic Preparations and …, 2010 - Taylor & Francis
… Since 1988, ozagrel hydrochloride has been marketed as an … The reported preparations of ozagrel hydrochloride involve the … synthetic route to prepare ozagrel hydrochloride using low-…
Number of citations: 4 www.tandfonline.com
Y Tomishima, Y Ishitsuka… - BMC …, 2013 - bmcgastroenterol.biomedcentral …
… Ozagrel hydrochloride, a selective thromboxane A 2 synthase inhibitor, alleviates liver injury … Ozagrel hydrochloride monohydrate was kindly donated by Ono Pharmaceutical CO., LTD. (…
Number of citations: 33 bmcgastroenterol.biomedcentral.com
H Seki, K Kuromaki, S Takeda… - Hypertension in …, 1999 - Taylor & Francis
… of maternal and fetoplacental circulation in pregnant women administered Ozagrel Hydrochloride. In conclusion, Ozagrel Hydrochloride seems to be a relatively safe prophylactic, and it …
Number of citations: 35 www.tandfonline.com
K MORITA, M YAMAKAWA, T MINOUCHI… - Chemical and …, 1989 - jstage.jst.go.jp
The change in the hepatic oxidative drug-metabolizing capacity in humans treated with ozagrel hydrochloride monohydrate (OZA), an imidazole derivative and a new thromboxane A 2 …
Number of citations: 7 www.jstage.jst.go.jp
S Myou, M Fujimura, K Nishi, T Kita… - … and Essential Fatty …, 2002 - Elsevier
Acetaldehyde is thought to be a main factor of alcohol-induced asthma. The thromboxane (TX) synthetase inhibitor, ozagrel hydrochloride, inhibits acetaldehyde-induced …
Number of citations: 5 www.sciencedirect.com
M Fujimura, Y Nakatsumi, K Nishi, H Ogawa… - Allergology …, 1997 - Elsevier
… The effect of a selective orally active thromboxane synthesis inhibitor, ozagrel hydrochloride (200 mg twice a day for 4 weeks), on morning and evening peak expiratory flow (PEF) was …
Number of citations: 2 www.sciencedirect.com
M Suga, K Makino, H Tabata, T Oshitari… - Pharmaceutical …, 2022 - Springer
… This study focused on light-induced isomerization of sulindac and ozagrel hydrochloride catalyzed by concomitant vitamin B 2 under light-emitting diode (LED) or fluorescent light. …
Number of citations: 3 link.springer.com
T Ogiso, M Iwaki, Y Hara, T Tanino - Journal of pharmaceutical sciences, 1997 - Elsevier
… Another group of rats received ozagrel hydrochloride (20 and 60 mg/ kg ozagrel equivalent) … to the experiment, was flushed with saline and ozagrel hydrochloride (60 mg/kg, ozagrel …
Number of citations: 14 www.sciencedirect.com
T WATARI, T KANESHIMA, H TSUJIMOTO… - Journal of veterinary …, 1998 - jstage.jst.go.jp
… We tried to evaluate the effect of thromboxane (Tx) synthetase inhibitor, ozagrel hydrochloride, on the progression of symptoms and clinicopathologic data characteristic to FIP. After …
Number of citations: 25 www.jstage.jst.go.jp
Y Yu, L Wang, X Zhu, YF Liu, HY Ma - World Journal of Diabetes, 2021 - ncbi.nlm.nih.gov
BACKGROUND The main pathological factor of cerebral infarction is atherosclerosis, which is the pathological process of chronic inflammatory diseases such as vascular smooth …
Number of citations: 5 www.ncbi.nlm.nih.gov

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